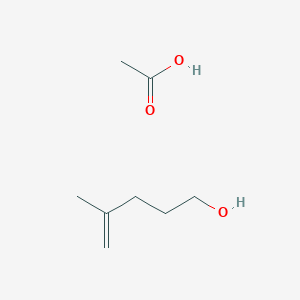

Acetic acid;4-methylpent-4-en-1-ol

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in industrial and environmental applications. It is a weak acid (pKa ~4.76) and a key component in vinegar. Recent studies highlight its role in modifying adsorbents like sludge-based biochar (SBB) for uranium recovery from wastewater .

4-Methylpent-4-en-1-ol (C₆H₁₂O) is a branched unsaturated alcohol.

Properties

CAS No. |

58715-25-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

acetic acid;4-methylpent-4-en-1-ol |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h7H,1,3-5H2,2H3;1H3,(H,3,4) |

InChI Key |

QITBNBLCJFRNIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the isomerization of 4-methylpent-3-en-1-ol in the presence of a ruthenium-based catalyst at room temperature . This process offers high selectivity and efficiency.

Industrial Production Methods

Industrial production of 4-methylpent-4-en-1-ol often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-methylpent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;4-methylpent-4-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. Additionally, the double bond in its structure allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Research Findings and Mechanisms

Acetic Acid’s Role in Uranium Recovery

- Adsorption Mechanism: U(VI) binds to ASBB via -COO⁻ groups (monodentate coordination) and physical adsorption in expanded pores . XPS confirms U(VI) remains oxidized (U4f peaks at 382.4 eV) .

- Optimal Conditions : pH 6.0, 0.30 g/L ASBB dosage, and 10 mg/L U(VI) achieve 97.8% removal .

Performance vs. Competing Adsorbents

Trade-offs : While graphene oxide has higher capacity, ASBB’s rapid kinetics and cost-effectiveness make it preferable for industrial wastewater treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.